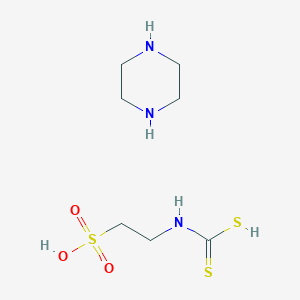![molecular formula C5H3N3O3S B14703958 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione CAS No. 18903-19-0](/img/structure/B14703958.png)
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is a heterocyclic compound that features a thiazole ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological and medicinal properties, including anticancer and antimicrobial activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with various precursors. One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often include refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole and pyrimidine rings.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing and reducing agents. Reaction conditions typically involve refluxing in solvents like ethanol or using catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with arylidenemalononitrile can yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .
Aplicaciones Científicas De Investigación
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione involves its interaction with various molecular targets. For example, some derivatives have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . The compound may also interact with other enzymes and receptors, depending on its specific structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their anticancer and antimicrobial activities.
Pyrano[2,3-d]thiazoles: These compounds also feature a fused thiazole ring and have applications in drug development.
Uniqueness
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Propiedades
Número CAS |
18903-19-0 |
|---|---|
Fórmula molecular |
C5H3N3O3S |
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
6-hydroxy-4H-[1,3]thiazolo[5,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C5H3N3O3S/c9-4-2-3(12-1-6-2)7-5(10)8(4)11/h1,11H,(H,7,10) |
Clave InChI |
KZOSZUYHGGWNSN-UHFFFAOYSA-N |
SMILES canónico |
C1=NC2=C(S1)NC(=O)N(C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


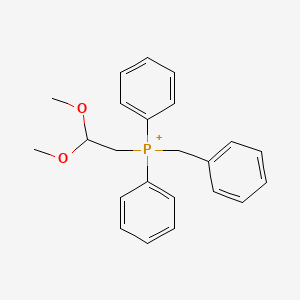
![1-Benzyl-4a,6a-dimethyl-1,3,4,4a,4b,5,6,6a,7,9,10,10a,10b,11-tetradecahydroquino[6,5-f]quinoline-2,8-dione](/img/structure/B14703881.png)
![4-[[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]-methylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14703885.png)
![5-Methyl-1,3-bis[(oxiran-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14703888.png)
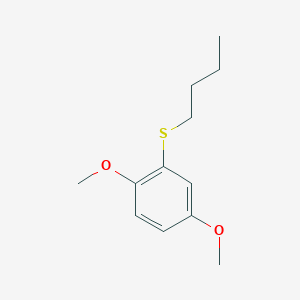
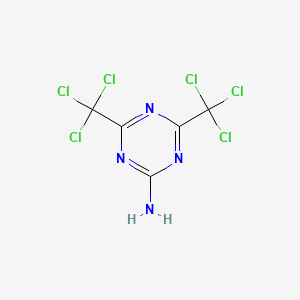
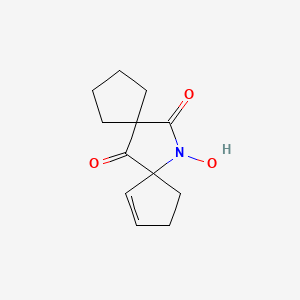


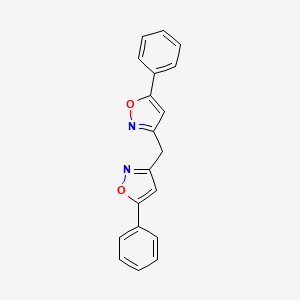
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)

